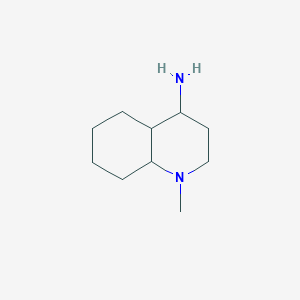

4-Quinolinamine, decahydro-1-methyl-

Description

Historical Perspectives on Quinoline (B57606) and Decahydroquinoline (B1201275) Scaffolds

The story of the decahydroquinoline scaffold begins with its aromatic counterpart, quinoline. Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgiipseries.org Its structure, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, was a subject of study for decades. A pivotal moment in its history was the development of the Skraup synthesis in 1880, one of the first reliable methods for creating the quinoline ring system from simple precursors like aniline (B41778) and glycerol. iipseries.orgnumberanalytics.com

The quinoline motif quickly proved to be more than a chemical curiosity. It is the core structure of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. globalresearchonline.netnih.gov This discovery spurred the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. globalresearchonline.net The success of these compounds established quinoline as a "privileged scaffold" in medicinal chemistry, leading to its incorporation into a wide array of therapeutic agents targeting cancer, bacteria, and viruses. numberanalytics.com

The decahydroquinoline scaffold is the fully saturated, three-dimensional analogue of the planar quinoline ring system. This hydrogenation transforms the flat, aromatic structure into a conformationally flexible bicyclic amine, opening up a vast new area of chemical space. While the aromatic quinoline core has a long and storied history, the decahydroquinoline skeleton has carved out its own significant niche, particularly in the realm of complex natural product chemistry. proquest.com

Significance of the Decahydroquinoline Skeleton in Natural Product Chemistry

The decahydroquinoline skeleton is a recurring structural motif in a diverse range of natural products, especially alkaloids. florajournal.com Alkaloids are naturally occurring organic compounds, typically containing basic nitrogen atoms, known for their potent physiological effects. florajournal.com The decahydroquinoline framework provides a rigid, stereochemically rich core that nature has utilized to construct complex and biologically active molecules.

Perhaps the most prominent examples of decahydroquinoline-based natural products are the poison frog alkaloids. nih.gov The skin of Neotropical poison frogs contains hundreds of lipophilic alkaloids that serve as a chemical defense mechanism. nih.gov Decahydroquinolines represent a major subgroup of these toxins, with over 50 distinct types identified. nih.gov

A archetypal member of this family is Pumiliotoxin C. researchgate.netnih.gov First isolated from the Panamanian poison frog Oophaga pumilio, this compound and its analogues exhibit significant neurological activity, acting as modulators of voltage-gated sodium channels. nih.govnih.gov The study of pumiliotoxins has provided valuable insights into the function of ion channels and has made them attractive targets for total synthesis by organic chemists. proquest.comclockss.org Beyond amphibians, decahydroquinoline alkaloids known as lepadins have been isolated from marine tunicates, where they exhibit cytotoxic activity against various cancer cell lines, highlighting the broad distribution and therapeutic potential of this scaffold. nih.gov

| Compound Name | Natural Source | Noted Significance |

|---|---|---|

| Pumiliotoxin C | Neotropical Poison Frogs (e.g., Oophaga pumilio) | Modulator of voltage-gated sodium channels; neurotoxin. nih.govmedkoo.com |

| Lepadin A | Marine Tunicates (Ascidians) | Exhibits cytotoxic activity against cancer cell lines. nih.gov |

| cis-195A | Neotropical Poison Frogs (e.g., Oophaga pumilio) | Parent member of a class of decahydroquinoline poison frog alkaloids. nih.gov |

Overview of the Research Landscape for 4-Quinolinamine, decahydro-1-methyl- and Related Compounds

Direct academic research focusing specifically on "4-Quinolinamine, decahydro-1-methyl-" is limited in publicly available literature. However, the research landscape can be understood by examining studies on its constituent parts and related structures. The molecule combines the decahydroquinoline core with a methyl group on the nitrogen (1-position) and an amine group on the cyclohexane (B81311) ring (4-position).

The synthesis and properties of substituted decahydroquinolines are areas of active investigation, often driven by the goal of creating analogues of natural products like the pumiliotoxins. researchgate.netnih.gov The introduction of substituents allows chemists to fine-tune the molecule's stereochemistry and biological activity.

The amine functional group is a particularly important substituent in medicinal chemistry. Amino-substituted quinolines have been investigated for a wide range of applications. For example, derivatives with amino side chains have shown potent antiproliferative activity against cancer cells, often by interacting with DNA. mdpi.com Other research has explored amino-quinolines as fluorescent probes for biological imaging, demonstrating the versatility of this functional group. researchgate.net While these examples feature the aromatic quinoline core, they underscore the chemical significance of the amino group as a means to impart biological function or unique physical properties to the scaffold.

Therefore, the research context for 4-Quinolinamine, decahydro-1-methyl- lies at the intersection of natural product synthesis and medicinal chemistry. It represents a specific, synthetically accessible variation of a biologically relevant scaffold. Future research could explore its potential as a novel neuro-modulatory agent, an anticancer compound, or as a building block for more complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Canonical SMILES | CN1CCCC2C1CCCC2N |

| IUPAC Name | 1-methyldecahydroquinolin-4-amine |

| Compound | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| Quinoline | C₉H₇N | 129.16 g/mol | Aromatic, planar core of many pharmaceuticals. wikipedia.org |

| Decahydroquinoline | C₉H₁₇N | 139.24 g/mol | Saturated, 3D core of many natural product alkaloids. proquest.com |

| Pumiliotoxin C | C₁₃H₂₅N | 195.35 g/mol | Substituted decahydroquinoline; a well-studied neurotoxin. medkoo.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h8-10H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYUFWSKCMEZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Quinolinamine, Decahydro 1 Methyl and Analogues

Classical and Modern Approaches to Decahydroquinoline (B1201275) Synthesis

The formation of the foundational quinoline (B57606) ring can be achieved through various well-established named reactions and modern catalytic methods. Once the quinoline nucleus is formed, the fully saturated decahydroquinoline is typically accessed through catalytic hydrogenation.

The Friedländer synthesis is a classical and highly versatile method for the construction of quinoline rings. eurekaselect.comresearchgate.net First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. researchgate.netorganic-chemistry.org The reaction proceeds via an initial aldol-type condensation followed by a cyclodehydration, and can be catalyzed by either acids or bases. eurekaselect.comorganic-chemistry.org

The versatility of the Friedländer synthesis allows for the preparation of a wide array of poly-substituted quinolines, which can then serve as precursors to decahydroquinolines. eurekaselect.comresearchgate.net Modern variations of this reaction have expanded its scope and efficiency, employing a range of catalysts from Brønsted and Lewis acids to ionic liquids and solid-supported reagents, often under milder, solvent-free, or microwave-assisted conditions. researchgate.nettandfonline.com

Table 1: Selected Catalysts and Conditions for the Friedländer Synthesis of Quinolines

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Propylsulfonic acid [SiO₂-Pr-SO₃H] | o-aminobenzophenones, carbonyl compounds | Microwave, 80°C, 30-210 min | 22-93% | tandfonline.com |

| Calcium triflate [Ca(OTf)₂] | aminobenzophenones, β-ketoesters | Solvent-free, 110°C, 5-10 h | 45-98% | tandfonline.com |

| Indium triflate [In(OTf)₃] | 2-aminobenzophenones, ethyl acetoacetate, benzaldehydes | Solvent-free, 100°C, 5 h | 70-84% | tandfonline.com |

| p-Toluene sulphonic acid | 2-aminoaryl aldehydes/ketones, α-methylene ketones | Solvent-free, microwave irradiation | High | organic-chemistry.org |

This table presents a selection of modern catalytic systems for the Friedländer synthesis, highlighting the diversity of applicable conditions and the generally high yields achievable.

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Ruthenium complexes, in particular, have proven to be effective catalysts for the synthesis of quinolines from readily available starting materials such as anilines. researchgate.net These reactions often proceed through novel mechanisms, including dehydrative C-H coupling and amine exchange reactions. researchgate.net

For instance, RuCl₂(PPh₃)₃ in the presence of SnCl₂·2H₂O has been shown to catalyze the reaction of anilines with allylammonium chlorides in an aqueous medium to afford quinolines in good yields. researchgate.net Other ruthenium-based catalytic systems can promote the intermolecular coupling of anilines with diols to generate substituted quinolines. researchgate.net These methods offer advantages in terms of mild reaction conditions and the use of environmentally benign solvents like water. researchgate.net

Table 2: Examples of Ruthenium-Catalyzed Quinoline Synthesis

| Ruthenium Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| RuCl₂(PPh₃)₃ / SnCl₂·2H₂O | Anilines, allylammonium chlorides | Aqueous medium, amine exchange pathway | researchgate.net |

| Cationic ruthenium-hydride complex | Arylamines, 1,3-diols | Dehydrative C-H coupling | researchgate.net |

| [(PCy₃)(CO)RuH]₄(μ-O)(μ-OH)₂ | Anilines, diols | Use of cyclopentane as an oxidant | researchgate.net |

This table summarizes various ruthenium-based catalytic systems for quinoline synthesis, showcasing the diversity of reaction pathways and starting materials.

The conversion of the aromatic quinoline ring to the saturated decahydroquinoline scaffold is most commonly achieved through catalytic hydrogenation. This process typically requires a metal catalyst and a source of hydrogen, such as H₂ gas. nih.gov The choice of catalyst and reaction conditions is crucial for achieving complete saturation of the quinoline ring system.

While the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved with high selectivity using various catalysts, including chiral cationic ruthenium complexes for asymmetric hydrogenation, further reduction of the benzene (B151609) ring to yield decahydroquinoline often requires more forcing conditions. acs.orgnih.gov Heterogeneous catalysts based on platinum group metals (e.g., Pd, Pt, Rh) are commonly employed for this transformation. nih.gov More recently, catalysts based on more abundant metals like cobalt have also been developed for the hydrogenation of quinolines. nih.govbohrium.com It has been noted that under certain thermocatalytic conditions, the hydrogenation of the benzene ring can lead to the formation of decahydroquinoline byproducts. nih.gov

Table 3: Catalytic Systems for the Hydrogenation of Quinolines

| Catalyst | Product | Key Features | Reference |

|---|---|---|---|

| Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes | 1,2,3,4-Tetrahydroquinolines | Highly enantioselective | acs.org |

| Fluorine-modified cobalt catalyst | 1,2,3,4-Tetrahydroquinolines | Electrocatalytic, uses H₂O as hydrogen source | nih.gov |

| Pyrolyzed cobalt-salen complex on silica (B1680970) | 1,2,3,4-Tetrahydroquinolines | Heterogeneous, effective in batch and flow | nih.gov |

| Co-graphene composites | Substituted tetrahydroquinolines | PGM-free alternative | bohrium.com |

This table highlights various catalytic systems for the hydrogenation of quinolines, noting the typical products and key features of each system. Complete hydrogenation to decahydroquinolines often requires more stringent conditions.

Targeted Synthesis of 4-Quinolinamine, decahydro-1-methyl-

While a specific, detailed synthetic protocol for 4-Quinolinamine, decahydro-1-methyl- is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of 4-aminoquinolines and subsequent transformations. The synthesis would likely involve a multi-step sequence starting from a suitably substituted quinoline.

A potential synthetic strategy could be as follows:

Synthesis of a 4-chloroquinoline derivative: This is a common starting point for the introduction of a 4-amino substituent.

Nucleophilic aromatic substitution (SNAr): The 4-chloroquinoline can be reacted with a suitable amine to introduce the amino group at the 4-position. nih.govnih.gov

Catalytic Hydrogenation: The resulting 4-aminoquinoline (B48711) would then be subjected to exhaustive catalytic hydrogenation to saturate both the pyridine (B92270) and benzene rings, affording the decahydro-4-aminoquinoline.

N-Methylation: The final step would be the selective methylation of the quinoline nitrogen at position 1.

The introduction of the amino group at the 4-position of the quinoline ring is a key step. The SNAr reaction of 4-chloroquinolines with amines is a well-established method. nih.gov The subsequent complete hydrogenation to the decahydroquinoline scaffold would require robust catalytic systems, potentially involving catalysts like rhodium on alumina or ruthenium, under elevated hydrogen pressure and temperature. The final N-methylation could be achieved using standard reagents such as methyl iodide or dimethyl sulfate.

Derivatization Strategies for Enhancing Molecular Complexity

Further functionalization of the decahydroquinoline scaffold can lead to a wide range of analogues with diverse properties. Derivatization can be targeted at various positions of the ring system, including the nitrogen atom.

The nitrogen atom of the decahydroquinoline ring is a key site for derivatization, allowing for the introduction of various substituents. N-alkylation is a common strategy to modify the properties of the molecule. This can be achieved through reaction with alkyl halides or other electrophilic alkylating agents. researchgate.net Conversely, N-demethylation methods, employing reagents such as chloroformates or utilizing photochemical and biochemical approaches, are also well-documented, particularly in the context of alkaloid chemistry. researchgate.netnih.gov

The reactivity of the nitrogen atom in the decahydroquinoline ring allows for the synthesis of a library of N-substituted analogues, which can be valuable for structure-activity relationship studies in medicinal chemistry and materials science.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Quinolinamine, decahydro-1-methyl- |

| Quinoline |

| Decahydroquinoline |

| 1,2,3,4-Tetrahydroquinoline |

| 4-Aminoquinoline |

| 4-Chloroquinoline |

| Methyl iodide |

Modifications at the C-4 Position of the Quinolinamine Moiety

The C-4 position of the quinolinamine scaffold is a critical site for structural modification, significantly influencing the molecule's chemical properties and potential applications. Research into derivatives of related heterocyclic systems, such as 6,7-dihydroxycoumarins, has shown that substitutions at the C-4 position can strongly affect metabolic stability and biological interactions. nih.gov For instance, altering the hydrophobicity of substituents at this position can change the affinity for metabolic enzymes. nih.gov

In the synthesis of 4-aminoquinoline derivatives, the C-4 position is typically the site of nucleophilic aromatic substitution, where a leaving group, often a chlorine atom, is displaced by a suitable amine. nih.gov This foundational reaction allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships. The synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, for example, is achieved by reacting 4,7-dichloroquinoline with N,N-dimethyl-ethane-1,2-diamine. nih.gov

Below is a table summarizing the types of modifications at the C-4 position and their observed effects in analogous heterocyclic systems.

| C-4 Substituent Type | Example Groups | Potential Effects | Reference |

| Hydrophobic Groups | -CH₃, -Phenyl | Can increase affinity for certain enzymes. nih.gov | nih.gov |

| Hydrophilic Groups | -CH₂OH, -COOH | May exhibit contrasting effects on enzyme affinity compared to hydrophobic groups. nih.gov | nih.gov |

| Electron-Withdrawing Groups | -CN, -NO₂, Halogens | Can increase MDR reversal activity in certain quinoline analogues. researchgate.net | researchgate.net |

| Alkyl/Heteroaromatic Groups | -Alkyl, -Heteroaryl | May reduce MDR reversal activity in certain quinoline analogues. researchgate.net | researchgate.net |

| Aminoalkyl Chains | -(CH₂)n-NR₂ | Serves as a versatile scaffold for creating diverse libraries of 4-aminoquinoline derivatives. nih.gov | nih.gov |

Annelation Reactions for Fused Ring Systems

Annelation, or ring-fusion, reactions are powerful tools for constructing complex polycyclic structures, including those built upon the decahydroquinoline framework. These reactions create additional rings fused to the parent moiety, leading to significant changes in molecular geometry and properties. Transition-metal-catalyzed "cut-and-sew" reactions, for example, provide an innovative strategy for accessing fused-ring scaffolds. nih.gov This approach often involves the C-C bond activation of strained rings like benzocyclobutenones, which then react with other components to build new fused systems. nih.gov

A common strategy involves the intramolecular [4+2] cycloaddition, which can stereoselectively form fused ring systems. nih.gov The development of complex annulative cross-coupling reactions has enabled the single-pot synthesis of angularly substituted and trans-fused decalins, demonstrating the sophistication of modern annelation techniques. nih.gov These methods are crucial for building bridged and fused ring systems that are prevalent in biologically important molecules. nih.gov

The synthesis of diphenoquinones fused with thiophene rings serves as another example of creating fused systems, resulting in molecules with unique electronic properties, such as small HOMO-LUMO gaps. rsc.org While the specific substrates differ, the underlying principle of ring annelation to tailor molecular characteristics is directly applicable to the synthesis of complex decahydroquinoline analogues.

| Annelation Strategy | Description | Key Features | Reference |

| (4+2) Cut-and-Sew Reaction | A transition-metal-catalyzed reaction involving a four-membered ring (e.g., cyclobutanone) and a 2π unit to form a fused six-membered ring. | Access to [m.n.0] fused rings; can be enantioselective. | nih.gov |

| Annulative Cross-Coupling | An orchestrated sequence of transformations in a single pot to deliver angularly substituted, fused systems. | Establishes both ring systems in one reaction; can control ring fusion stereochemistry. | nih.gov |

| Intramolecular Cycloaddition | A reaction where different parts of the same molecule react to form a new ring, often stereoselectively. | Used to form cis-fused enones from acyclic precursors. | nih.gov |

Green Chemistry Approaches in Decahydroquinoline Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like decahydroquinolines. chemistryjournals.netmdpi.com This approach emphasizes waste prevention, energy efficiency, and the use of safer, renewable materials.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique that significantly accelerates reaction rates and often improves yields compared to conventional heating methods. researchgate.net The process relies on dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material. nih.govyoutube.com This "incore" heating is more efficient than conventional methods that heat the vessel walls. youtube.com

The application of microwave irradiation has been successful in the synthesis of quinolines and their derivatives. For example, a one-pot reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under solvent-free microwave conditions provides an efficient route to quinolines and dihydroquinolines. ias.ac.in This method highlights several advantages of MAOS, including drastically reduced reaction times (minutes instead of hours), often higher yields, and the ability to perform reactions under solvent-free conditions. youtube.com

The following table compares conventional and microwave-assisted methods for reactions analogous to quinoline synthesis.

| Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Key Advantage | Reference |

| Friedländer Synthesis | 12 hours / 34% | 2 minutes / 72% (catalyst-free) | Drastic reduction in time; higher yield; solvent-free. | nih.govyoutube.com |

| Nucleophilic Aromatic Substitution | 12-24 hours / 35-60% | 10 minutes / ~100% | Rapid completion with near-quantitative yields. | youtube.com |

| Quinoline Synthesis | Not specified | 2-10 minutes / 81-92% | High efficiency and yields in short timeframes. | nih.gov |

Environmentally Benign Reaction Media Utilization

A central tenet of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. chemistryjournals.net Water is an ideal green solvent due to its non-toxicity, abundance, and unique reactivity. chemistryjournals.net The synthesis of polyhydroquinoline derivatives has been successfully demonstrated in refluxing water without the need for a catalyst. umich.edu This approach offers a simple, eco-friendly, and efficient one-pot method for constructing these scaffolds. umich.edu

Beyond water, other green media are being explored. Deep Eutectic Solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, have been used as an efficient and green medium for synthesizing isoquinoline precursors. researchgate.net These solvents are often biodegradable and have low vapor pressure. researchgate.net Solvent-free, or "neat," reaction conditions represent another important green strategy, often employed in conjunction with microwave assistance, which minimizes waste and simplifies product purification. mdpi.comias.ac.in

| Benign Medium | Description | Application Example | Reference |

| Water | A non-toxic, abundant, and safe solvent. | One-pot synthesis of polyhydroquinoline derivatives in refluxing water. | umich.edu |

| Deep Eutectic Solvents (DES) | A mixture of solids (e.g., choline chloride and urea) that forms a liquid at a given temperature. | Synthesis of a pyrazino[2,1-a]isoquinoline precursor. researchgate.net | researchgate.net |

| Solvent-Free (Neat) | Reactions are conducted without any solvent. | Microwave-assisted synthesis of quinolines on a solid support. ias.ac.in | ias.ac.in |

Advanced Spectroscopic and Analytical Characterization Techniques for Decahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of decahydro-1-methyl-4-quinolinamine.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For decahydro-1-methyl-4-quinolinamine, the spectrum would exhibit signals corresponding to the protons on the saturated decahydroquinoline (B1201275) ring system, the N-methyl group, and the amine group at the C4 position. The signals for the aliphatic protons on the carbocyclic and heterocyclic rings would typically appear in the upfield region (δ 1.0-3.5 ppm). The N-methyl group protons would likely resonate as a singlet, while the protons on the ring would show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The decahydroquinoline skeleton contains several saturated (sp³) carbons, which would produce signals in the aliphatic region of the spectrum (δ 20-60 ppm). The carbon of the N-methyl group would also appear in this range. The chemical shift of each carbon is influenced by its local electronic environment, including its attachment to the nitrogen atoms.

A summary of expected chemical shifts for the core structure is presented below.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Ring CH₂/CH Protons | 1.0 - 3.5 | 20 - 60 | Complex multiplets due to overlapping signals and stereoisomerism. |

| N-CH₃ Protons | ~2.3 - 2.8 (singlet) | ~40 - 45 | A distinct singlet in ¹H NMR; chemical shift influenced by the nitrogen atom. |

| C4-NH₂ Protons | Broad singlet, variable | N/A | Chemical shift and peak shape are dependent on solvent and concentration. |

| C4-H Proton | ~2.5 - 3.0 (multiplet) | ~45 - 55 | Proton attached to the same carbon as the amino group. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules with overlapping proton signals. slideshare.netwikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It generates a 2D plot with the ¹H spectrum on both axes, where off-diagonal cross-peaks indicate coupling between protons. For decahydro-1-methyl-4-quinolinamine, COSY would be instrumental in tracing the connectivity of the protons throughout the fused ring system, helping to distinguish between protons on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com The resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a peak appearing at the coordinates of each C-H pair. This technique is exceptionally powerful for assigning each carbon atom in the molecule by linking it to its attached proton(s), whose assignments were clarified by the COSY spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

For decahydro-1-methyl-4-quinolinamine (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of decahydroquinoline derivatives upon electron impact (EI) ionization often follows characteristic pathways. Studies on N-methyl decahydroquinolines have shown that the major fragment ions are typically formed by the loss of two, three, and four-carbon fragments from the homocyclic (non-nitrogen-containing) ring. consensus.appresearchgate.net The fragmentation pattern provides a fingerprint that can help confirm the identity of the compound. The presence of the 1-methyl and 4-amino groups would introduce additional specific fragmentation pathways.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |

| 151 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the 4-amino group. |

| 125 | [M - C₃H₇]⁺ | Loss of a three-carbon fragment from the carbocyclic ring. consensus.app |

| 111 | [M - C₄H₉]⁺ | Loss of a four-carbon fragment from the carbocyclic ring. consensus.app |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. openstax.org

The IR spectrum of decahydro-1-methyl-4-quinolinamine would display several key absorption bands confirming its structure. As a saturated amine, the most prominent features would be related to N-H and C-H bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary amine (-NH₂). Typically two bands (asymmetric and symmetric). orgchemboulder.com |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H bonds in the ring and methyl group. openstax.org |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary amine (-NH₂). orgchemboulder.com |

| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ groups in the ring. libretexts.org |

| 1250 - 1020 | C-N Stretch | Aliphatic amines (both tertiary and primary). orgchemboulder.com |

| 910 - 665 | N-H Wag | Primary amine (-NH₂). Often broad and strong. orgchemboulder.com |

Notably, the spectrum would lack the characteristic N-H stretching band for a secondary amine (around 3350-3310 cm⁻¹) and would show no absorption above 3000 cm⁻¹ associated with aromatic or vinylic C-H bonds, confirming the saturated nature of the decahydroquinoline ring. orgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. sharif.edu This technique is most effective for compounds containing chromophores, which are typically systems of conjugated π-electrons, such as aromatic rings or polyenes.

The decahydro-1-methyl-4-quinolinamine molecule consists entirely of saturated sigma (σ) bonds and lone pairs of electrons on the nitrogen atoms. It lacks a conjugated π-system. Therefore, the electronic transitions possible (σ → σ* and n → σ*) require high energy and occur at wavelengths below the typical UV range of 200-400 nm. researchgate.net As a result, a UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) would not be expected to show any significant absorption peaks.

This contrasts sharply with its aromatic counterpart, quinoline (B57606), which exhibits strong UV absorption due to π → π* transitions within its aromatic ring system. researchgate.net Thus, UV-Vis spectroscopy is not a primary technique for the structural characterization of saturated decahydroquinolines but can be useful to confirm the absence of aromatic impurities.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. The choice of method depends on the scale and purpose of the analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For a basic compound like decahydro-1-methyl-4-quinolinamine, a silica (B1680970) gel plate would be used as the stationary phase. A typical mobile phase might consist of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of a base, such as triethylamine, to the mobile phase is often necessary to prevent peak tailing due to the interaction of the amine with the acidic silica gel.

Column Chromatography: For the purification of larger quantities, column chromatography using silica gel is a standard method. mdpi.com The separation principle is the same as in TLC, allowing for the isolation of the desired compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the definitive assessment of purity. nih.gov For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. noveltyjournals.com This method uses a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often containing a buffering agent. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful analytical tool for the identification and structural analysis of volatile and semi-volatile compounds like decahydroquinoline derivatives. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the context of decahydro-1-methyl-4-quinolinamine, GC-MS analysis would involve the volatilization of the compound followed by its separation from other components on a capillary column. The choice of the column's stationary phase is critical and is selected based on the polarity of the analyte. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically through electron ionization (EI).

The resulting mass spectrum is a molecular fingerprint, providing information about the molecular weight of the compound and its fragmentation pattern. Studies on the mass spectra of decahydroquinolines, including their N-methyl derivatives, have revealed characteristic fragmentation pathways. consensus.app The primary fragmentation of these molecules often involves the loss of two, three, and four-carbon fragments from the homocyclic (non-nitrogen-containing) ring. consensus.app

For N-methyl decahydroquinoline derivatives, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway, leading to the formation of a stable iminium ion. libretexts.org The specific fragmentation pattern of decahydro-1-methyl-4-quinolinamine would be influenced by the position of the amino group and the stereochemistry of the decahydroquinoline ring system. High-resolution mass spectrometry can further aid in determining the elemental composition of fragment ions, enhancing the confidence in structural assignments. benthamopen.com

Illustrative GC-MS Fragmentation Data for a Generic N-Methyl Decahydroquinoline Structure

| Fragment Ion (m/z) | Proposed Lost Fragment | Interpretation |

| M+ | - | Molecular Ion |

| M-15 | CH₃ | Loss of the N-methyl group |

| M-29 | C₂H₅ | Loss of an ethyl group from the carbocyclic ring |

| M-43 | C₃H₇ | Loss of a propyl group from the carbocyclic ring |

| M-57 | C₄H₉ | Loss of a butyl group from the carbocyclic ring |

This table is illustrative and represents common fragmentation patterns observed for N-alkylated cyclic amines. Actual m/z values would depend on the full structure of the analyzed compound.

High Performance Liquid Chromatography (HPLC) in Bioassay Contexts

High-Performance Liquid Chromatography is an indispensable technique for the quantification of non-volatile or thermally labile compounds like decahydroquinoline derivatives in biological samples. consensus.app Its application is crucial in bioassays for pharmacokinetic and metabolic studies.

The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation. For basic compounds such as 4-aminoquinolines, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer to control the pH and improve peak shape. researchgate.netmdpi.com

In bioassays, sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine). nih.gov Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analyte of interest before HPLC analysis. consensus.app

Detection in HPLC can be achieved through various methods, including UV-Vis spectroscopy, fluorescence detection, or mass spectrometry (LC-MS). researchgate.net LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for bioanalytical assays. scielo.br This hyphenated technique allows for the accurate quantification of the parent drug and its metabolites in complex biological fluids, even at very low concentrations. nih.gov

Typical HPLC Parameters for the Analysis of Aminoquinoline Derivatives in a Bioassay

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) acetate buffer (pH 9.6) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 µL |

This table provides typical starting conditions for method development for the analysis of aminoquinoline compounds and would require optimization for the specific analysis of 4-Quinolinamine, decahydro-1-methyl-.

Receptor Binding and Enzymatic Interaction Studies in Vitro

Radioligand Binding Assays for Target Characterization

No data is available.

Competition Binding Studies for Ligand Affinity (Ki, IC₅₀)

No data is available.

Saturation Binding Analysis for Receptor Density (Bmax)

No data is available.

Kinetic Binding Studies

No data is available.

Functional Assays for Receptor Activation and Inhibition

No data is available.

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [35S] GTPγS binding)

No data is available.

Ion Channel Modulation Studies (e.g., NMDA Receptor Associated Ion Channel)

No data is available.

Investigations into Enzymatic Targets

No research has been published detailing the effects of 4-Quinolinamine, decahydro-1-methyl- on the enzymatic targets specified below.

There is no evidence in the scientific literature to suggest that 4-Quinolinamine, decahydro-1-methyl- has been investigated as an inhibitor of protein synthesis in parasitic models, such as Plasmodium falciparum. Research in this area often focuses on targeting essential enzymes like aminoacyl-tRNA synthetases to disrupt parasite development. nih.govnih.gov However, the activity of 4-Quinolinamine, decahydro-1-methyl- against such targets has not been documented.

Table 3: Effect of 4-Quinolinamine, decahydro-1-methyl- on Parasitic Protein Synthesis

No studies have been published on the modulatory effects of 4-Quinolinamine, decahydro-1-methyl- on the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a significant target in the research of neurodegenerative diseases, particularly Parkinson's disease, and its inhibitors are actively being investigated. nih.govnih.gov The assessment of LRRK2 inhibition typically involves assays that measure the phosphorylation of specific substrates. nih.gov There is no indication that 4-Quinolinamine, decahydro-1-methyl- has been evaluated in this context.

Table 4: Modulation of LRRK2 Kinase Activity by 4-Quinolinamine, decahydro-1-methyl-

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without compromising accuracy for many applications. For a molecule like 4-Quinolinamine, decahydro-1-methyl-, DFT calculations would be employed to determine its optimized three-dimensional geometry, bond lengths, and bond angles.

Furthermore, DFT is used to calculate various electronic properties that describe a molecule's reactivity. These properties include the distribution of electric charge, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map, for instance, would identify the electron-rich and electron-poor regions of 4-Quinolinamine, decahydro-1-methyl-, highlighting potential sites for electrophilic and nucleophilic attacks.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (like UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. By applying TD-DFT to 4-Quinolinamine, decahydro-1-methyl-, researchers could predict its absorption wavelengths and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*), providing theoretical support for experimental spectroscopic data.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Analysis of the HOMO-LUMO gap for 4-Quinolinamine, decahydro-1-methyl- would provide fundamental insights into its stability and potential for chemical reactions.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A large gap indicates high stability and low reactivity; a small gap indicates higher reactivity. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are computational techniques used to study the behavior and interactions of molecules on a larger scale, from ligand-protein binding to the dynamic motions of molecules over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the molecular level.

In a hypothetical study, 4-Quinolinamine, decahydro-1-methyl- would be docked into the active site of a specific protein target. The simulation would calculate the binding affinity (often expressed as a docking score or binding energy), which estimates the strength of the interaction. The results would also reveal the specific binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like 4-Quinolinamine, decahydro-1-methyl-, and its potential binding to a target protein, behaves in a realistic environment (e.g., in water). These simulations are used to assess the conformational stability of the molecule and the stability of the ligand-protein complex predicted by docking. MD can validate docking results by showing whether the ligand remains stably bound in the active site over a simulated period, providing a more dynamic and accurate picture of the binding event.

Advanced Structural Analysis

Advanced computational methods provide deep insights into the intricate network of interactions that govern the three-dimensional structure and stability of 4-Quinolinamine, decahydro-1-methyl-. These analyses are crucial for understanding the molecule's behavior at a sub-atomic level, revealing the nature and strength of non-covalent interactions that are pivotal in molecular recognition and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atomic and bonding properties based on the topology of the electron density. This analysis identifies critical points in the electron density, which are used to characterize the nature of chemical bonds and non-covalent interactions. For 4-Quinolinamine, decahydro-1-methyl-, a QTAIM analysis would elucidate the properties of its covalent bonds and any intramolecular non-covalent interactions. Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the bond critical points would provide quantitative measures of the strength and nature of these interactions. At present, a detailed QTAIM analysis for this specific compound has not been reported in published research.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives, generating graphical plots that highlight regions of van der Waals interactions, hydrogen bonds, and steric clashes. An NCI analysis of 4-Quinolinamine, decahydro-1-methyl- would reveal the spatial distribution and nature of its intramolecular and intermolecular non-covalent interactions, which are crucial for understanding its conformational preferences and packing in the solid state. Such an analysis would be instrumental in identifying key stabilizing interactions within the molecule and between neighboring molecules. Unfortunately, specific NCI analysis data for 4-Quinolinamine, decahydro-1-methyl- is not publicly available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance. For 4-Quinolinamine, decahydro-1-methyl-, an NBO analysis would offer insights into hyperconjugative and steric interactions, revealing the delocalization of electron density and its contribution to the molecule's stability. This analysis can also provide information about the hybridization of atoms and the nature of the lone pairs. As of now, specific NBO analysis findings for this compound have not been documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery and development for predicting the activity of new compounds.

Linear and Non-Linear Regression Approaches (MLR, MNLR)

Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) are statistical methods used in QSAR to develop predictive models. MLR assumes a linear relationship between the molecular descriptors (physicochemical properties) and the biological activity, while MNLR can capture more complex, non-linear relationships. To develop a QSAR model for 4-Quinolinamine, decahydro-1-methyl- and its analogues, a dataset of compounds with known activities would be required. Molecular descriptors would be calculated for each compound, and then MLR or MNLR would be used to build a predictive equation. The quality and predictive power of the resulting model would be assessed using various statistical parameters. Currently, there are no published QSAR studies utilizing MLR or MNLR for 4-Quinolinamine, decahydro-1-methyl-.

Principal Component Analysis (PCA) for Descriptor Selection

No studies have been identified that apply Principal Component Analysis to select molecular descriptors for 4-Quinolinamine, decahydro-1-methyl-.

Artificial Neural Networks (ANN) in Predictive Modeling

The use of Artificial Neural Networks for predictive modeling of the properties or activities of 4-Quinolinamine, decahydro-1-methyl- has not been reported in the scientific literature.

In Silico Pharmacokinetic and Drug-Likeness Profiling

There is a lack of in silico pharmacokinetic and drug-likeness profiling data for 4-Quinolinamine, decahydro-1-methyl-.

Prediction of Absorption and Distribution Characteristics

No predictive data on the absorption and distribution characteristics of 4-Quinolinamine, decahydro-1-methyl- are available.

Drug-Likeness and Medicinal Chemistry Rule Compliance

An assessment of the drug-likeness and compliance with medicinal chemistry rules for 4-Quinolinamine, decahydro-1-methyl- has not been published.

Structure Activity Relationship Sar Studies of 4 Quinolinamine, Decahydro 1 Methyl and Analogues

Systematic Elucidation of Pharmacophores and Key Structural Features

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For decahydroquinoline-4-amine derivatives, the core pharmacophore consists of the saturated bicyclic ring system, the basic amino group at the 4-position, and the methyl group on the nitrogen at the 1-position.

Key Structural Features:

The Decahydroquinoline (B1201275) Core: This saturated scaffold provides a rigid, three-dimensional structure that dictates the spatial orientation of key functional groups. Its conformational flexibility, though limited compared to acyclic systems, allows for adaptation to the target's binding site.

The 4-Amino Group: The nitrogen atom at the 4-position is a critical feature, often acting as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH. This protonation can facilitate ionic interactions with acidic residues in a biological target, such as an enzyme or receptor active site.

The N-Methyl Group: The methyl group on the ring nitrogen (N-1) influences the compound's lipophilicity and steric profile. It can also affect the conformational equilibrium of the decahydroquinoline ring system, which in turn can impact binding affinity. rsc.org

Hybrid pharmacophore approaches have been successfully used in the design of related 4-aminoquinoline (B48711) analogues. nih.govresearchgate.net This strategy involves combining the essential features of the decahydroquinoline scaffold with other known pharmacophores, such as sulfonamide groups, to create hybrid molecules with potentially enhanced or novel activities. nih.govresearchgate.net The goal is to link these moieties in a single molecule to achieve synergistic effects or improved target selectivity. researchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in the biological activity of chiral molecules like decahydro-1-methyl-4-quinolinamine. longdom.org The decahydroquinoline ring contains multiple chiral centers, leading to the existence of several possible stereoisomers (enantiomers and diastereomers). These isomers can exhibit vastly different pharmacological profiles. nih.govbiomedgrid.com

The spatial arrangement of the 4-amino group and other substituents is determined by the stereochemistry of the ring fusion (cis or trans) and the configuration at each chiral carbon. Biological systems, being chiral themselves, often demonstrate stereoselectivity, meaning one enantiomer may bind to a target receptor or enzyme with much higher affinity than its mirror image. nih.govnih.gov

For example, in many classes of compounds, only one isomer displays the desired therapeutic effect, while the other may be inactive or even contribute to toxicity. biomedgrid.comnih.gov This difference arises because the precise three-dimensional fit between a drug and its target is necessary for biological activity. nih.gov Molecular modeling studies on related heterocyclic compounds have highlighted the structural and stereochemical requirements for efficient interaction and target binding. researchgate.net Even when stereochemistry does not directly affect target binding, it can lead to significant differences in biological activity by influencing stereoselective uptake or metabolism. nih.govresearchgate.net Therefore, the separation and biological evaluation of individual stereoisomers of decahydro-1-methyl-4-quinolinamine analogues are essential steps in drug development.

Analysis of Substituent Effects on Activity (e.g., Alkyl Groups, Heterocyclic Moieties)

Modifying the core structure of decahydro-1-methyl-4-quinolinamine with various substituents allows for the fine-tuning of its physicochemical properties and biological activity. The nature, size, and position of these substituents can profoundly impact potency, selectivity, and pharmacokinetic profiles.

Alkyl Groups: The introduction of alkyl groups at different positions can alter the molecule's lipophilicity, which affects its ability to cross cell membranes. For instance, replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can increase lipophilicity. However, this can also introduce steric hindrance, potentially reducing binding affinity if the binding pocket is constrained. Studies on N-alkyl-cis-decahydroquinolines have shown that the size of the alkyl group can shift the conformational equilibrium of the ring system, which can directly influence biological activity. rsc.org

Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyridine (B92270), piperazine (B1678402), morpholine) into the structure can introduce additional points for hydrogen bonding, improve solubility, and allow for interactions with different regions of the target binding site. mdpi.comnih.govrsc.org For example, linking a piperazine moiety to the 4-amino position could enhance water solubility and provide a handle for further functionalization. The addition of functional groups like morpholine (B109124) has been shown to improve the pharmacokinetic and pharmacodynamic properties of drug candidates by enhancing solubility and membrane permeability. mdpi.com

The electronic properties of substituents are also crucial. Electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups on an aromatic ring attached to the scaffold can modulate the pKa of the amino group or influence metabolic stability. nih.govmdpi.com The table below summarizes the general effects of different substituent types on the activity of quinoline-based compounds.

| Substituent Type | Position | General Effect on Activity | Rationale |

|---|---|---|---|

| Small Alkyl Groups (e.g., Methyl, Ethyl) | N-1 | Variable; can increase or decrease potency | Alters lipophilicity and steric bulk; may influence ring conformation. rsc.org |

| Bulky Alkyl Groups (e.g., tert-Butyl) | Ring Carbon | Often decreases potency | Can cause steric hindrance at the binding site. |

| Halogens (e.g., F, Cl) | Ring Carbon | Often increases potency | Acts as a bioisostere for hydrogen, increases metabolic stability and lipophilicity. nih.gov |

| Piperazine/Morpholine | 4-Amino position | May increase potency and improve pharmacokinetics | Enhances water solubility and provides additional interaction points. mdpi.com |

| Aromatic/Heteroaromatic Rings | 4-Amino position | Can significantly increase potency | Allows for π-π stacking or additional hydrogen bonding interactions. nih.govrsc.org |

Rational Design Principles for Optimized Decahydroquinoline Derivatives

Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govrsc.org For decahydroquinoline derivatives, this process involves integrating structural biology, computational modeling, and synthetic chemistry to create molecules with improved properties.

Key Principles:

Target-Based Design: If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography), molecular docking simulations can be used to predict how different decahydroquinoline analogues will bind. mdpi.com This allows for the design of compounds with optimized shapes and functional groups to maximize interactions with the active site. nih.govnih.gov

Structure-Based Pharmacophore Modeling: Based on a series of active analogues, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed. mdpi.com This model identifies the key steric and electronic features required for activity and can guide the design of novel compounds with higher predicted potency. mdpi.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, a hydroxyl group could be replaced with an amino group to alter hydrogen bonding capacity, or a hydrogen atom could be replaced with a fluorine atom to block metabolic oxidation.

Scaffold Hopping: While maintaining the key pharmacophoric elements, the decahydroquinoline core itself could be replaced with other saturated bicyclic systems to explore new chemical space and potentially discover scaffolds with superior drug-like properties.

By applying these principles, medicinal chemists can systematically modify the decahydro-1-methyl-4-quinolinamine structure to enhance its affinity for the target, improve its pharmacokinetic profile, and reduce off-target effects.

Strategies for Overcoming Drug Resistance through SAR Modulation

Drug resistance is a significant challenge in chemotherapy and infectious disease treatment, where target cells or organisms develop mechanisms to evade the effects of a drug. nih.gov SAR modulation offers a powerful strategy to overcome these resistance mechanisms.

Common Resistance Mechanisms:

Target Mutation: The drug's target protein can mutate, reducing the binding affinity of the compound.

Increased Drug Efflux: Cells can overexpress efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, lowering its intracellular concentration. researchgate.net

Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the drug.

SAR-Based Strategies:

Enhancing Target Affinity: By systematically modifying the decahydroquinoline structure to create additional or stronger interactions with the target, it is possible to design analogues that bind effectively even to mutated forms of the protein. This approach has been explored for taxane-based drugs to counteract resistance. researchgate.net

Evading Efflux Pumps: The properties that make a compound a substrate for an efflux pump can be altered through SAR. This might involve reducing the number of hydrogen bond donors, increasing molecular rigidity, or masking certain functional groups. The goal is to design molecules that are no longer recognized and transported by the efflux pumps.

Blocking Metabolic Sites: If a specific site on the decahydroquinoline molecule is prone to metabolic inactivation, that position can be blocked. A common strategy is "deuteration" or "fluorination," where a hydrogen atom is replaced with deuterium (B1214612) or fluorine, respectively. The stronger carbon-fluorine or carbon-deuterium bond is more resistant to enzymatic cleavage, thereby increasing the drug's half-life and efficacy.

By understanding the relationship between the structure of decahydroquinoline analogues and the mechanisms of drug resistance, it is possible to rationally design new compounds that can circumvent these issues and maintain therapeutic efficacy. nih.gov

Future Directions and Emerging Research Avenues for Decahydroquinoline Based Compounds

Development of Novel Decahydroquinoline (B1201275) Scaffolds with Unique Topologies

The generation of novel molecular scaffolds is a cornerstone of drug discovery, as it allows for the exploration of new chemical space and the identification of compounds with unique pharmacological profiles. youtube.com For the decahydroquinoline system, future research is centered on creating derivatives with unprecedented three-dimensional arrangements and functionalities.

Key strategies in this area include:

Advanced Synthetic Methodologies : The development of innovative synthetic strategies is crucial. Techniques such as C-H activation are being explored to create complex, three-dimensional scaffolds from simple starting materials, a departure from traditional synthesis methods. youtube.com Furthermore, Multi-Component Reactions (MCRs) offer an efficient way to generate diverse libraries of decahydroquinoline-based compounds. rug.nl

Scaffold Diversification : Researchers are focused on modifying the core decahydroquinoline structure. This includes the functionalization of different positions on the rings and the manipulation of existing functional groups to produce novel analogues. researchgate.netfrontiersin.org For instance, the conversion of ester groups into n-propyl residues has yielded new analogues of neurotoxic alkaloids. researchgate.net

Computational Scaffold Design : The use of deep learning and other computational tools is becoming increasingly prevalent in designing new molecular frameworks. arxiv.org Models can learn the chemical rules for assembling atoms and bonds around a given scaffold, enabling the de novo design of novel decahydroquinoline structures with desired properties. arxiv.org

These approaches aim to move beyond the known chemical space of decahydroquinolines to produce next-generation compounds with potentially enhanced potency, selectivity, and novel mechanisms of action.

Exploration of Untapped Biological Targets

While decahydroquinoline alkaloids are well-known for their activity on the nervous system, the full therapeutic potential of this class of compounds remains largely untapped. mdpi.com Future research will concentrate on identifying and validating new biological targets for these molecules.

| Potential Biological Target Class | Specific Examples | Therapeutic Area |

| Ion Channels / Receptors | Nicotinic Acetylcholine Receptors (nAChRs), particularly α7-subtype | Neurological Disorders, CNS Research |

| G-Protein Coupled Receptors | Cannabinoid Receptor 2 (CB2) | Inflammatory Pain, Immune Modulation |

| Enzymes | α-Glucosidase | Diabetes Mellitus |

| Various | Targets for cancer, inflammation, bacterial and viral pathogens | Oncology, Infectious Diseases, Immunology |

Central Nervous System (CNS) Targets : The historical association of decahydroquinoline alkaloids with poison frogs points to a rich area for exploration within the CNS. mdpi.com Natural alkaloids like (-)-cis-195A are known blockers of nicotinic ACh receptors. mdpi.com Synthetic analogues have shown potent inhibitory effects on the α7-receptor, suggesting their potential as tools for studying the brain and nervous system. mdpi.com Beyond nAChRs, novel decahydroquinoline derivatives have been optimized as CB2 receptor agonists, indicating a role in treating inflammatory pain. sigmaaldrich.cn

Metabolic Disease Targets : Recent studies have identified new quinoline (B57606) analogues as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This finding opens up the possibility of developing decahydroquinoline-based therapies for diabetes. researchgate.net

Broad Therapeutic Applications : The parent quinoline scaffold is recognized as a "privileged scaffold" due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov This suggests that libraries of novel decahydroquinoline derivatives could yield hits against a multitude of currently unexplored biological targets in these therapeutic areas.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery by accelerating the design-synthesis-test cycle. nih.gov For decahydroquinoline research, this integration is critical for efficiently navigating the vast chemical space and understanding complex structure-activity relationships (SAR).

| Methodology | Application in Decahydroquinoline Research |

| Quantum Chemical Calculations (e.g., DFT) | Elucidating reaction mechanisms and predicting stereoselectivity in synthesis. researchgate.net |

| Molecular Docking | Predicting the binding poses of decahydroquinoline derivatives in target proteins. nih.govmdpi.com |

| Virtual Screening | Rapidly screening large virtual libraries of compounds to identify potential hits for a specific target. nih.gov |

| Machine Learning & AI | Developing predictive models for biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.netresearchgate.net |

Computational methods are employed at every stage of the research process. In silico techniques like virtual screening and molecular docking allow for the rapid identification of promising candidate molecules from large compound libraries, reducing the time and cost associated with high-throughput screening. nih.govnih.gov Machine learning algorithms can build predictive models to guide the optimization of hit compounds. researchgate.netresearchgate.net

These computational predictions are then validated through experimental work. For example, Density Functional Theory (DFT) calculations have been used to successfully predict the diastereoselectivities observed in the synthesis of decahydroquinoline alkaloids. researchgate.net This integrated approach, combining theoretical predictions with real-world synthesis and biological testing, provides a powerful paradigm for the development of new decahydroquinoline-based agents. mdpi.comamanote.com

Role of Decahydroquinoline Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. nih.govchemicalprobes.org Given their inherent biological activity and tunable structures, decahydroquinoline derivatives are excellent candidates for development into sophisticated chemical probes.

The development of such probes from the decahydroquinoline scaffold could involve:

Target Engagement Probes : Modifying a known bioactive decahydroquinoline to incorporate a reporter tag (like a fluorophore) or an affinity tag (like biotin). This allows for the visualization or isolation of the target protein, confirming that the compound engages its intended target in a complex biological system.

Activity-Based Probes (ABPs) : Designing decahydroquinoline derivatives that contain a reactive "warhead" group. mdpi.com These probes can form a covalent bond with the active site of a target enzyme, providing a direct readout of the enzyme's functional state within a native proteome. mdpi.com

Degradation-Inducing Probes : Creating bifunctional molecules, known as PROTACs (Proteolysis-Targeting Chimeras), where a decahydroquinoline-based ligand for a target protein is linked to a ligand for an E3 ubiquitin ligase. This complex induces the targeted degradation of the protein of interest, providing a powerful tool for target validation. rsc.org

By developing decahydroquinoline derivatives into chemical probes, researchers can gain deeper insights into the roles of specific proteins in health and disease, validate new drug targets, and better understand the mechanism of action of this important class of compounds. mdpi.commdpi.com

Q & A

Q. What are the established synthetic pathways for 4-quinolinamine, decahydro-1-methyl-, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves cyclization of substituted cyclohexenyl amines with appropriate carbonyl precursors under reductive amination conditions. For reproducibility, critical parameters include temperature control (e.g., maintaining 60–80°C to avoid side reactions) and catalyst selection (e.g., Pd/C or Raney Ni for hydrogenation). Solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield due to steric effects in the decahydroquinoline ring system . Optimization studies should include kinetic monitoring via HPLC or GC-MS to track intermediate formation and purity .

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

Methodological Answer:

- pKa Determination: Use potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol 4:1) to account for low aqueous solubility. The compound’s tertiary amine group has a measured pKa of ~10.17, critical for predicting protonation states in biological assays .

- Solubility: Employ shake-flask methods with UV-Vis quantification across solvents (e.g., DMSO, PBS buffer) to correlate with logP values. Note that solubility in polar solvents decreases with the compound’s high hydrophobicity (logP ~3.2) .

Q. What spectroscopic techniques are most effective for structural characterization of 4-quinolinamine derivatives?

Methodological Answer:

- NMR: H and C NMR are essential for confirming the decahydroquinoline scaffold. Key signals include the methyl group at δ 1.2–1.5 ppm (singlet) and quaternary carbons at δ 45–55 ppm.

- MS: High-resolution mass spectrometry (HRMS) with ESI+ ionization resolves isotopic patterns for molecular formula validation (e.g., CHN) .

- IR: Stretching frequencies for N-H (3300–3400 cm) and C-N (1250–1350 cm^{-1) confirm amine functionality .

Q. What are the known toxicity profiles of structurally similar quinolinamines, and how can these inform safety protocols?

Methodological Answer: Analogues like 4-(N-hydroxy-N-methylamino)quinoline 1-oxide show acute toxicity (e.g., TDLo = 60 mg/kg in mice via subcutaneous exposure). Implement tiered testing:

In vitro: Ames test for mutagenicity and MTT assays for cytotoxicity (IC values).

In vivo: Acute toxicity studies in rodent models with histopathological analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?

Methodological Answer: Contradictions often arise from pH-dependent degradation (e.g., hydrolysis at pH < 6). Design stability studies using:

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with homology-modeled targets (e.g., cytochrome P450 isoforms) to predict binding poses. Focus on the methyl group’s steric effects and amine’s hydrogen-bonding potential.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-target complexes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in neuropharmacology applications?

Methodological Answer:

Q. What experimental approaches address discrepancies in reported pKa values across studies?

Methodological Answer: Discrepancies may stem from solvent effects or ionic strength variations. Standardize measurements via:

- pH-Metric Titration: Use a Sirius T3 instrument with Refinement Pro software for multiwavelength UV analysis.

- Comparative Analysis: Cross-validate with computational pKa predictors (e.g., ACD/Labs) to identify outliers .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s stability in DMSO.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.